Cas no 1009668-46-5 (4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate)
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate
- 2-isopropyl-4-methylcyclohexyl 2-((3r,5r,7r)-adamantan-1-yl)-2-bromoacetate
- AKOS022192103
- F0035-0149
- (4-methyl-2-propan-2-ylcyclohexyl) 2-(1-adamantyl)-2-bromoacetate
- 1009668-46-5
-
- Inchi: 1S/C22H35BrO2/c1-13(2)18-6-14(3)4-5-19(18)25-21(24)20(23)22-10-15-7-16(11-22)9-17(8-15)12-22/h13-20H,4-12H2,1-3H3
- InChI Key: XDESLZPXEGCJAM-UHFFFAOYSA-N
- SMILES: BrC(C(=O)OC1CCC(C)CC1C(C)C)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 410.18204g/mol
- Monoisotopic Mass: 410.18204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.1
- Topological Polar Surface Area: 26.3Ų
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0035-0149-2μmol |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-5μmol |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-10μmol |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-20μmol |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-1mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-2mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-3mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-4mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-5mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0035-0149-10mg |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate |
1009668-46-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate
Recent Advances in the Study of 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate (CAS: 1009668-46-5)
The compound 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate (CAS: 1009668-46-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique adamantane and bromoacetate moieties, has shown promising potential in various therapeutic applications, including antiviral and anticancer research. The following report synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
Recent studies have focused on the synthetic pathways for 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly reduces byproduct formation, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical trials. Additionally, the stability of the compound under various physiological conditions has been investigated, revealing its robustness in acidic environments, which is advantageous for oral administration.
The mechanistic studies of this compound have uncovered its ability to inhibit key viral proteases, making it a candidate for antiviral therapies. In vitro experiments demonstrated its efficacy against a range of RNA viruses, including SARS-CoV-2 and influenza A. The bromoacetate group is believed to play a pivotal role in covalent binding to the active sites of these proteases, thereby disrupting viral replication. Furthermore, molecular docking simulations have provided insights into the binding affinity and specificity of the compound, supporting its potential as a broad-spectrum antiviral agent.
In the realm of oncology, 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate has shown cytotoxic effects against several cancer cell lines, particularly those resistant to conventional chemotherapy. A recent study published in Cancer Research highlighted its ability to induce apoptosis in triple-negative breast cancer cells via the mitochondrial pathway. The adamantane moiety appears to enhance cellular uptake, while the bromoacetate group contributes to the alkylation of DNA, leading to cell cycle arrest. These findings suggest that the compound could be repurposed for targeted cancer therapies, especially in cases where current treatments fail.
Despite these promising results, challenges remain in the development of 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate as a therapeutic agent. Pharmacokinetic studies indicate rapid metabolism in the liver, which may limit its bioavailability. Researchers are exploring prodrug strategies and nanoparticle-based delivery systems to overcome this hurdle. Additionally, toxicity profiles are being rigorously evaluated to ensure safety in human trials. Preliminary data from animal models suggest a favorable therapeutic index, but further studies are needed to confirm these observations.
In conclusion, 4-methyl-2-(propan-2-yl)cyclohexyl 2-(adamantan-1-yl)-2-bromoacetate represents a versatile compound with significant potential in both antiviral and anticancer research. Its unique chemical structure and mechanism of action set it apart from existing therapeutics, offering new avenues for drug development. Continued research into its synthesis, delivery, and clinical applications will be essential to fully realize its therapeutic benefits. The ongoing studies underscore the importance of this compound in advancing the frontiers of chemical biology and medicine.
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